Guaijaverin

Description

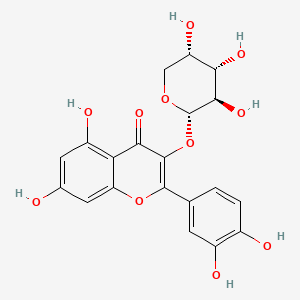

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZRDJXEMZMZFD-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176795 | |

| Record name | Guajaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-13-6, 30370-87-7 | |

| Record name | Guaijaverin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guajavarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guajaverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(arabinosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Properties of Guaijaverin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of Guaijaverin (Quercetin 3-O-α-L-arabinopyranoside), a naturally occurring flavonoid. It details its chemical identity, physicochemical properties, biological activities with associated quantitative data, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is a flavonoid, specifically classified as a flavonol glycoside. Its core structure consists of the aglycone quercetin, which is glycosidically linked to an arabinose sugar moiety at the C3 position.[1][2] This compound is also known by several synonyms, including Feniculin, Guajavarin, and Quercetin 3-O-α-L-arabinopyranoside.[3][4]

The fundamental chemical details are summarized below:

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one[5][] |

| Molecular Formula | C₂₀H₁₈O₁₁[5][][7] |

| Molecular Weight | 434.35 g/mol [][7] |

| CAS Number | 22255-13-6[1][7] |

| Canonical SMILES | C1--INVALID-LINK--OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[3][5] |

| Appearance | Yellow powder[3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3] |

| Storage | Desiccate at -20°C[3] |

Quantitative Biological Activity

This compound has been demonstrated to be a potent inhibitor of several enzymes, highlighting its therapeutic potential. The key quantitative metrics from inhibitory assays are presented below.

| Target Enzyme | IC₅₀ Value | Biological Context | Source |

| Urease | 120 μM[7][8] | Inhibition of urease is a target for treating infections by urease-producing bacteria (e.g., Helicobacter pylori). | [7][8] |

| α-Glucosidase | 17.23 ± 0.75 μM | Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, a mechanism relevant to managing type 2 diabetes. | [9] |

Key Experimental Protocols

This section outlines the methodologies employed in the isolation, characterization, and functional analysis of this compound as described in the cited literature.

Isolation and Purification

This compound is a natural product isolated from various plant sources, including the leaves of Psidium guajava (common guava) and Costus spiralis.[1][9] A common method for its extraction and purification is bioactivity-guided fractionation.

Protocol Outline: Bioautography-Directed Chromatographic Fractionation [3]

-

Crude Extraction: Plant material (e.g., P. guajava leaves) is macerated in a solvent, typically methanol, to produce a crude extract.

-

Solvent Partitioning: The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Fractionation: The biologically active fraction (identified via bioautography) is subjected to further separation using chromatographic techniques, such as column chromatography.

-

Identification: The final isolated compound is identified and its structure confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)

-

High-Performance Liquid Chromatography (HPLC)

-

Caption: Workflow for the isolation and identification of this compound.

Target Interaction Analysis

To understand how this compound interacts with its molecular targets, specific biophysical and computational techniques are used.

Protocol Outline: α-Glucosidase Interaction Study [9]

-

Inhibitory Assay: The IC₅₀ value is determined by measuring the activity of α-glucosidase in the presence of varying concentrations of this compound.

-

Conformational Change Analysis: Circular dichroism (CD) spectroscopy is employed to analyze changes in the secondary structure of the α-glucosidase enzyme upon binding of this compound. This reveals if the compound induces conformational changes in the protein.

-

Binding Site Prediction: Molecular docking simulations are performed to build a computational model of the this compound-α-glucosidase complex. This helps predict the specific binding site and identify key molecular interactions, such as hydrogen bonds, that stabilize the binding.

Signaling Pathway Modulation

Recent studies indicate that this compound can modulate immune responses by influencing T helper (Th) cell differentiation. It has been shown to suppress signaling related to Th2 cells while promoting Th1 cell-associated pathways.[9]

Specifically, this compound was found to:

-

Inhibit Th2 Pathway: Suppress the phosphorylation of STAT6 (p-STAT6) and the expression of GATA3, a master regulator transcription factor for Th2 cells. This leads to decreased production of Th2 cytokines like IL-4, IL-5, and IL-13.

-

Promote Th1 Pathway: Increase the phosphorylation of STAT1 (p-STAT1) and the expression of T-bet, the master regulator for Th1 cells. This results in an increased production of the Th1 cytokine IFN-γ.

Caption: this compound's modulation of Th1/Th2 signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0252965) [hmdb.ca]

- 3. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Guaiaverin - Quercetin 3-O-α-L-arabinopyranoside, 3′ [sigmaaldrich.com]

- 5. This compound | C20H18O11 | CID 5481224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:22255-13-6 | Chemsrc [chemsrc.com]

- 8. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

Beyond Guava: A Technical Guide to Alternative Natural Sources of Guaijaverin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural sources of Guaijaverin (quercetin-3-O-arabinoside) beyond the well-documented guava (Psidium guajava). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, quantification, and potential therapeutic applications of this bioactive flavonoid.

Introduction to this compound

This compound, a glycoside of the potent antioxidant quercetin, has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and potential anti-cancer properties. While guava leaves are a rich and well-established source, the identification and characterization of alternative plant sources are crucial for ensuring a sustainable supply and exploring novel therapeutic applications. This guide details other known botanical sources of this compound, providing available quantitative data, comprehensive experimental protocols for its isolation and analysis, and an overview of the relevant biosynthetic and signaling pathways.

Alternative Natural Sources of this compound

Several plant species across different families have been identified as natural sources of this compound. While the concentration of this flavonoid can vary depending on the plant part, geographical location, and harvesting time, the following species represent promising alternatives to guava.

Table 1: Quantitative Data on this compound in Various Plant Sources

| Plant Species | Family | Plant Part | This compound Content | Reference(s) |

| Artabotrys hexapetalus | Annonaceae | Leaves | Total Flavonoids: 28.3 ± 0.91 mg/g of aqueous extract. Specific this compound content not detailed. | [1] |

| Alchemilla xanthochlora | Rosaceae | Aerial Parts | Presence confirmed, but specific quantitative data is not available. | [2] |

| Vaccinium macrocarpon (American Cranberry) | Ericaceae | Fruit | 4.94 mg/100 g fresh weight (FW) | [3] |

| Malus domestica (Apple) | Rosaceae | Fruit Peel | Presence confirmed, but specific quantitative data is not available. | [4][5] |

| Prunus species (e.g., Plum, Cherry) | Rosaceae | Peels, Leaves, Stem Bark | Presence confirmed in the genus; specific quantification for this compound is not consistently reported. | [6] |

| Laguncularia racemosa (White Mangrove) | Combretaceae | Leaves | Presence confirmed; quantitative data not specified. | [7] |

| Punica granatum (Pomegranate) | Lythraceae | Not specified | Presence of quercetin arabinoside reported. | [8] |

| Euphorbia hyssopifolia | Euphorbiaceae | Not specified | Presence of quercetin arabinoside reported. | [8] |

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve chromatographic techniques. The following sections provide detailed methodologies based on established protocols for flavonoids.

Extraction of this compound

Objective: To extract crude flavonoids, including this compound, from plant material.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, fruit peel) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable solvent. Methanol or ethanol (70-80%) are commonly used for flavonoid extraction. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Perform the extraction at room temperature for 24-48 hours with occasional agitation or use accelerated methods such as sonication or Soxhlet extraction for a shorter duration.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Methodology:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography using silica gel or Sephadex LH-20 as the stationary phase.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be effective.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use preparative HPLC on the pooled fractions containing this compound. A C18 column is typically employed with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

-

Quantification of this compound by HPLC

Objective: To accurately quantify the concentration of this compound in a plant extract.[9][10][11][12][13]

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. A common mobile phase consists of Solvent A: 0.1% formic acid in water and Solvent B: Acetonitrile or Methanol. The gradient can be optimized, for example, starting with a low percentage of Solvent B and increasing it over the run time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: this compound shows maximum absorbance around 254 nm and 350 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the calibration curve generated from the standard solutions.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

This compound, as a quercetin glycoside, is synthesized via the well-established phenylpropanoid and flavonoid biosynthetic pathways in plants. The process involves the formation of the quercetin aglycone, followed by a glycosylation step.

The key enzymatic step for the formation of this compound is the transfer of an arabinose sugar moiety to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).[14][15][16][17]

Caption: General biosynthetic pathway of this compound from Phenylalanine.

Signaling Pathways Involving Flavonoids

Flavonoids, including this compound, play crucial roles in plant signaling, particularly in response to biotic and abiotic stresses. While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for flavonoids involves the modulation of reactive oxygen species (ROS) homeostasis and auxin transport.[18]

In response to stressors such as UV radiation, pathogen attack, or nutrient deficiency, the biosynthesis of flavonoids is upregulated. These flavonoids can then act as antioxidants, scavenging harmful ROS and protecting cellular components from damage. They can also influence auxin transport, a key process in plant growth and development, by interacting with auxin transport proteins. This modulation of auxin flow can lead to changes in root architecture and overall plant morphology, enabling the plant to better cope with the stress. Quercetin has also been shown to induce pathogen resistance in Arabidopsis by increasing the biosynthesis of salicylic acid, a key defense hormone.[19]

Caption: Conceptual model of flavonoid-mediated stress response in plants.

Conclusion

This technical guide highlights that this compound is not exclusive to guava and can be found in a variety of other plant species, some of which are common fruits and medicinal herbs. The provided quantitative data, though limited for some sources, opens avenues for further investigation into these alternative plants for the commercial production of this compound. The detailed experimental protocols offer a solid foundation for researchers to isolate and quantify this valuable flavonoid. Furthermore, understanding the biosynthetic and signaling pathways provides a broader context for the role of this compound in plant biology and its potential mechanisms of action in therapeutic applications. Further research is warranted to obtain more precise quantitative data for the identified alternative sources and to elucidate the specific signaling cascades in which this compound plays a role.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolic Composition and Antioxidant Activity of Alchemilla Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing details for content value of Quercetin 3-O-arabinoside in American cranberry - Phenol-Explorer [phenol-explorer.eu]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quercetin 3-arabinoside | C20H18O11 | CID 10252339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Simple HPLC Method for Quantitation of Quercetin in Herbal Extracts | Scilit [scilit.com]

- 10. phcogj.com [phcogj.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. mdpi.com [mdpi.com]

- 13. Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts [medigraphic.com]

- 14. Glycosylation of quercetin with cultured plant cells and cyclodextrin glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quercetin induces pathogen resistance through the increase of salicylic acid biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Guaijaverin Biosynthesis Pathway in Psidium guajava

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a significant flavonoid found in guava (Psidium guajava). This compound and other related flavonoids in guava are of increasing interest due to their potential therapeutic properties, including antiplaque and antioxidant activities[1][2]. This guide details the enzymatic steps, key genes, regulatory mechanisms, quantitative data, and relevant experimental protocols for studying this pathway.

The Core Biosynthesis Pathway of this compound

This compound is a glycosylated form of the flavonol quercetin. Its synthesis originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the precursors for a wide array of secondary metabolites, including flavonoids. The pathway proceeds through the central flavonoid biosynthesis route to produce the flavonol skeleton, which is then modified in a final glycosylation step to yield this compound.

The biosynthesis of flavonoids involves several key enzyme classes, including lyases, oxidoreductases, transferases, and ligases[3]. In guava, transcriptome analysis has identified and confirmed the up-regulation of several genes encoding key enzymes in this pathway, particularly in cultivars with high flavonoid content[4].

Caption: Figure 1: Proposed Biosynthesis Pathway of this compound in Psidium guajava.

Pathway Steps:

-

Phenylpropanoid Pathway Initiation : The pathway begins with the deamination of L-Phenylalanine to Cinnamic Acid by Phenylalanine Ammonia-Lyase (PAL), a rate-limiting enzyme[3].

-

Hydroxylation : Cinnamic Acid is hydroxylated to form p-Coumaric Acid , a reaction catalyzed by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A)[4][5].

-

CoA Ligation : 4-Coumarate:CoA Ligase (4CL) activates p-Coumaric Acid by adding a Coenzyme A molecule, forming p-Coumaroyl-CoA [5].

-

Chalcone Synthesis : Chalcone Synthase (CHS) is a pivotal enzyme that catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone [3]. CHS genes are significantly up-regulated in high-flavonoid guava cultivars[4].

-

Isomerization : Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of Naringenin Chalcone into the flavanone, (2S)-Naringenin [3].

-

Hydroxylation to Dihydroflavonols : Naringenin is converted to Dihydrokaempferol by Flavanone 3-Hydroxylase (F3H). Subsequently, Flavonoid 3'-Hydroxylase (F3'H), another cytochrome P450 enzyme (CYP75A), hydroxylates Dihydrokaempferol to produce Dihydroquercetin [3][4].

-

Flavonol Synthesis : Flavonol Synthase (FLS), a key enzyme for flavonol production, catalyzes the oxidation of Dihydroquercetin to form the flavonol Quercetin . The expression of the FLS gene is notably high in guava cultivars rich in flavonoids[3][4].

-

Glycosylation : In the final proposed step, Quercetin is glycosylated at the 3-hydroxyl position with an arabinose sugar moiety to form This compound . This reaction is catalyzed by a specific UDP-dependent Glycosyltransferase (UGT), likely a Quercetin 3-O-arabinosyltransferase (Q3-O-AT).

Genetic Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoids is a tightly regulated process controlled at the transcriptional level by a combination of transcription factors. The primary regulatory mechanism in plants involves the MBW complex, a ternary protein complex consisting of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins[6][7]. This complex binds to the promoter regions of the structural genes (like CHS, FLS, DFR) to activate or repress their transcription, thereby controlling the flux through the pathway[3][7]. While specific regulators for P. guajava are still under investigation, this model provides the foundational framework for understanding how flavonoid production, including that of this compound, is controlled.

References

- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of guava fruit quality and mining of genes related to flavonoid synthesis [journal.scau.edu.cn]

- 5. Pathway enzyme engineering for flavonoid production in recombinant microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Guaijaverin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin, a flavonoid glycoside, is a significant bioactive compound predominantly found in the leaves of the guava plant (Psidium guajava L.).[1][2][3] Also known as quercetin 3-O-α-L-arabinopyranoside, it has garnered considerable attention within the scientific community for its diverse pharmacological activities.[2][4][5] These include antioxidant, antibacterial, hypoglycemic, and potential anti-cancer properties.[2][4][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its role in key signaling pathways. All quantitative data are summarized in structured tables for ease of reference.

Physical and Chemical Properties of this compound

This compound is a yellow, crystalline substance.[7] Its stability is noteworthy, as it is reported to be stable in the presence of heat and acid, although it is labile in alkaline conditions.[4][5]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22255-13-6 | [4][6][8] |

| Molecular Formula | C₂₀H₁₈O₁₁ | [6][8] |

| Molecular Weight | 434.35 g/mol | [6][8] |

| Appearance | Yellow needles | [7] |

| Melting Point | 250-260 °C | [7] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][6] |

| Stability | Heat and acid stable; alkali labile. | [4][5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Wavelength/Shift | Reference |

| UV-Vis (λmax in MeOH) | 265 nm, 370 nm | [7] |

| Infrared (IR, cm⁻¹) | 3352, 1654, 1604, 1502, 1357, 1301, 1201, 1080 | [7] |

| ¹H-NMR (400 MHz in CD₃OD, δ ppm) | 7.74 (1H, s, H-2'), 7.57 (1H, d, J=8.0 Hz, H-6'), 6.86 (1H, d, J=8.0 Hz, H-5'), 6.39 (1H, br. s, H-6), 6.19 (1H, br. s, H-8) | [7] |

| Mass Spectrometry (APCI-MS, m/z) | 435.11 [M+H]⁺, 303.34 [M+H-132]⁺ | [7] |

Experimental Protocols

Isolation and Purification of this compound from Psidium guajava Leaves

This protocol is a synthesis of methodologies described in the literature.[2][9]

a. Extraction:

-

Air-dry fresh guava leaves in the shade and then grind them into a coarse powder.

-

Macerate the powdered leaves in 90% (v/v) aqueous methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract using Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude methanolic extract.

b. Fractionation:

-

Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate in a separating funnel.

-

Collect the ethyl acetate fraction, as it is rich in flavonoids.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield a dried ethyl acetate extract.

c. Column Chromatography:

-

Subject the dried ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).

-

Pool the fractions showing a prominent spot corresponding to this compound.

d. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using a preparative HPLC system.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).

-

Flow Rate: 2.0 mL/min.

-

Detection: UV detector at 265 nm.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Characterization of this compound

a. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Dissolve a small amount of purified this compound in methanol.

-

Record the UV-Vis spectrum from 200 to 600 nm using a double-beam UV-Vis spectrophotometer.

b. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mix a small amount of purified this compound with KBr powder and press it into a pellet.

-

Record the FTIR spectrum from 4000 to 400 cm⁻¹.

c. Mass Spectrometry (MS):

-

Dissolve the purified this compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer in positive ion mode.

d. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a deuterated solvent (e.g., CD₃OD).

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

Signaling Pathways Involving this compound

This compound has been shown to exert its biological effects through various signaling pathways. Two prominent examples are its role in glucose uptake via the GLUT4 signaling pathway and its inhibitory effect on the aldose reductase enzyme in the polyol pathway.

This compound and the GLUT4 Signaling Pathway

This compound exhibits hypoglycemic activity by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of fat and muscle cells, thereby enhancing glucose uptake. This action is similar to the effects of insulin.

Caption: GLUT4 translocation pathway stimulated by this compound.

This compound and Aldose Reductase Inhibition

In diabetic conditions, high glucose levels can lead to complications through the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway. This compound has been identified as an inhibitor of aldose reductase, suggesting its potential in mitigating diabetic complications.[10]

Caption: Inhibition of the Polyol Pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with well-defined physical and chemical properties and significant therapeutic potential. The methodologies outlined in this guide for its isolation, purification, and characterization provide a solid foundation for further research. The visualization of its interaction with key signaling pathways, such as the GLUT4 and polyol pathways, offers insights into its mechanisms of action and underscores its potential in the development of new therapeutic agents for a range of diseases, including diabetes and bacterial infections. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its therapeutic benefits.

References

- 1. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUT4 - Wikipedia [en.wikipedia.org]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. mdpi.com [mdpi.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Guaijaverin: An In-Depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin, a flavonoid glycoside chemically known as quercetin-3-O-α-L-arabinopyranoside, is a natural compound predominantly isolated from the leaves of the guava plant (Psidium guajava L.). Traditionally, various parts of the guava plant have been used in folk medicine to treat a range of ailments, including infectious diseases. Modern scientific inquiry has begun to validate these traditional uses, with research increasingly focusing on the antimicrobial properties of its constituent phytochemicals. Among these, this compound has emerged as a compound of interest for its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its activity against various bacterial strains, the experimental protocols used to determine its efficacy, and its proposed mechanisms of action.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against a variety of bacterial species, demonstrating a spectrum of activity that includes both Gram-positive and Gram-negative bacteria. The primary metrics used to quantify this activity are the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antibacterial activity of this compound against various bacterial strains. It is important to note that research is ongoing, and this data represents the current state of published findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | MIC (mg/mL) | Reference |

| Streptococcus mutans | MTCC 1943 | 4000 | 4 | [1] |

| Streptococcus mutans | CLSM 001 | 2000 | 2 | [1] |

| Staphylococcus aureus | - | - | - | [2][3] |

| Escherichia coli | - | - | - | [2] |

| Salmonella sp. | - | - | - | [2] |

Note: Specific MIC values for S. aureus and E. coli were not explicitly provided in the cited abstracts, but inhibitory activity was reported.

Experimental Protocols

The determination of the antibacterial efficacy of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key experiments cited in the quantitative data summary.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Pure this compound compound

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in sterile MHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

-

Microtiter plate from the completed MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile pipettes and tips

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture it onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in no bacterial growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum.

Mechanism of Action

The precise molecular mechanisms underlying the antibacterial activity of this compound are still under investigation. However, based on its chemical structure as a quercetin glycoside and studies on related flavonoids, several potential mechanisms have been proposed.

1. Disruption of Bacterial Cell Membrane: Flavonoids are known to interact with the lipid bilayer of bacterial cell membranes, leading to a loss of integrity and increased permeability. This can disrupt essential cellular processes such as maintaining the proton motive force, leading to cell death.

2. Inhibition of Bacterial Enzymes: this compound may inhibit the activity of crucial bacterial enzymes. For instance, flavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Inhibition of these enzymes would halt bacterial proliferation.

3. Inactivation of Extracellular Proteins: this compound may form irreversible complexes with bacterial extracellular proteins, inactivating them and disrupting their function.[2]

4. Reduction of Cell Surface Hydrophobicity: It has been suggested that this compound can bind to cell surface proteins, leading to a decrease in the overall hydrophobicity of the bacterial cell. This can interfere with the ability of pathogenic oral bacteria to attach to surfaces, such as teeth.[2]

Visualizations

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for determining MIC and MBC of this compound.

Proposed Mechanisms of Antibacterial Action

Caption: Proposed antibacterial mechanisms of this compound.

Conclusion and Future Directions

This compound exhibits promising antibacterial activity against a range of bacteria, particularly Streptococcus mutans. The available data, primarily focused on MIC values, suggests a bacteriostatic effect in some cases. The proposed mechanisms of action, including cell membrane disruption and enzyme inhibition, are consistent with those of other flavonoids.

For drug development professionals, this compound represents a potential lead compound for the development of new antibacterial agents. However, further research is crucial to fully elucidate its potential. Future studies should focus on:

-

Expanding the Antibacterial Spectrum: Testing this compound against a broader range of clinically relevant and drug-resistant bacterial strains to determine its full spectrum of activity.

-

Determining MBC Values: Comprehensive determination of MBC values is necessary to understand whether this compound is primarily bactericidal or bacteriostatic against different bacteria.

-

Elucidating the Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound in bacterial cells.

-

In Vivo Efficacy and Toxicity: Preclinical and clinical studies are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

This technical guide provides a foundation for researchers and drug development professionals interested in the antibacterial potential of this compound. As research in this area continues to grow, a more complete understanding of this natural compound's therapeutic capabilities will undoubtedly emerge.

References

Guaijaverin: A Promising Natural Urease Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, plays a pivotal role in the pathogenesis of various diseases, most notably those associated with Helicobacter pylori infections, such as gastritis, peptic ulcers, and gastric cancer. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables the survival of pathogenic microorganisms in acidic environments, like the stomach. The inhibition of urease is, therefore, a key therapeutic strategy for the management of these conditions. In recent years, there has been a growing interest in the discovery of urease inhibitors from natural sources due to their potential for high efficacy and lower toxicity compared to synthetic counterparts. Among these natural compounds, flavonoids have emerged as a promising class of urease inhibitors. This technical guide focuses on guaijaverin (quercetin-3-O-arabinoside), a flavonoid glycoside isolated from the leaves of Psidium guajava (common guava), and its potential as a potent urease inhibitor.

Quantitative Data on Urease Inhibition

This compound has demonstrated significant inhibitory activity against urease. The following table summarizes the key quantitative data available for this compound and its aglycone, quercetin, providing a comparative perspective on their urease inhibitory potential.

| Compound/Extract | Source Organism | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | Psidium guajava | Jack Bean Urease | 120 | [1][2][3] |

| Quercetin | Psidium guajava | Jack Bean Urease | 80 | [2][3] |

| Avicularin | Psidium guajava | Jack Bean Urease | 140 | [2][3] |

| Quercetin | Lonicera japonica | Helicobacter pylori Urease | 11.2 ± 0.9 | [4][5] |

| Acetohydroxamic acid (Standard) | - | Helicobacter pylori Urease | 19.4 ± 2.0 | [4] |

Experimental Protocols

The following sections detail the methodologies employed for the extraction of this compound and the assessment of its urease inhibitory activity, based on established protocols for flavonoids.

Extraction and Isolation of this compound from Psidium guajava

A general procedure for the extraction and isolation of flavonoids like this compound from plant materials involves the following steps:

-

Preparation of Plant Material: Fresh leaves of Psidium guajava are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The urease inhibitory activity is typically concentrated in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The active fractions are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Further purification is achieved using techniques like Sephadex LH-20 column chromatography to yield pure this compound.

In Vitro Urease Inhibition Assay (Jack Bean Urease)

The inhibitory activity of this compound against Jack bean urease is commonly determined using a spectrophotometric method that quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. A widely used protocol is the indophenol method.

Materials:

-

Jack bean urease (e.g., Sigma-Aldrich)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

-

Thiourea or Acetohydroxamic acid (as a positive control)

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate or microcentrifuge tubes, a reaction mixture is prepared containing phosphate buffer, a solution of Jack bean urease, and varying concentrations of this compound.

-

Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution to the pre-incubated mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a set time (e.g., 30 minutes).

-

Termination of Reaction and Color Development: The reaction is stopped, and the amount of ammonia produced is determined by adding the phenol and alkali reagents. This leads to the formation of a blue-colored indophenol complex.

-

Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 625-630 nm) using a microplate reader or spectrophotometer.

-

Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Determination of IC50: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against different concentrations of this compound.

Visualizations

Workflow for Screening and Characterization of Natural Urease Inhibitors

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory activity against urease of quercetin glycosides isolated from Allium cepa and Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular docking, kinetics study, and structure-activity relationship analysis of quercetin and its analogous as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of Guaijaverin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaijaverin, a flavonoid glycoside predominantly found in the leaves of the guava tree (Psidium guajava), has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. At the heart of understanding its therapeutic potential lies the study of its molecular interactions with various protein targets. In silico molecular docking has emerged as a powerful computational tool to predict and analyze these interactions, providing crucial insights into the binding affinity and mechanism of action of this compound. This technical guide offers an in-depth exploration of in silico docking studies of this compound with key protein targets, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Data Presentation: this compound's Binding Affinities

The following table summarizes the quantitative data from various in silico docking studies, showcasing the binding affinity of this compound with its identified protein targets. These values, typically expressed in kcal/mol, represent the binding energy, where a more negative value indicates a stronger and more favorable interaction.

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Software/Method |

| Cyclooxygenase-2 (COX-2) | 6COX | This compound | -8.38 | 718.67 nM | AutoDock 4 |

| Aldose Reductase | 3G5E | This compound | Not explicitly stated, but identified as a binder | - | DIA-DB web server |

| Dipeptidyl Peptidase-4 (DPP-4) | - | This compound | Identified as a potential inhibitor | - | DIA-DB web server |

| Glucose Transporter 4 (GLUT4) | - | This compound | Identified as a potential inhibitor | - | - |

| Coagulation Factor IXa | 6MV4 | Bioactive compounds from guava leaves | -5.3 to -7.6 | - | AutoDock Vina |

| Human Serum Albumin (HSA) | 1AO6 | This compound | - | Binding constant (Kb) determined | Fluorescence spectroscopy & Molecular modeling |

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

This section provides a detailed methodology for performing in silico docking of this compound with a target protein using widely accepted software such as AutoDock Vina and UCSF Chimera.

Preparation of the Target Protein

-

Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of COX-2 can be downloaded with the PDB ID: 6COX.

-

Protein Clean-up: Load the PDB file into a molecular visualization tool like UCSF Chimera. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any heteroatoms that are not part of the protein's active site.

-

Addition of Hydrogen Atoms and Charges: Add polar hydrogen atoms to the protein structure. Assign partial charges to each atom using a force field such as AMBER. This step is crucial for accurate electrostatic interaction calculations.

-

File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Preparation of the Ligand (this compound)

-

Ligand Structure Retrieval: Obtain the 3D structure of this compound. This can be done through databases like PubChem or by using a molecular drawing tool to create the structure from its 2D representation.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This can be done using computational chemistry software and force fields like MMFF94.

-

Torsion Tree Definition: Define the rotatable bonds in the this compound molecule. This allows for flexibility of the ligand during the docking simulation, enabling it to adopt various conformations within the protein's binding site.

-

File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket where the ligand is expected to interact. This can be guided by the position of a co-crystallized ligand or by using binding site prediction tools.

-

Configuration File Setup: Create a configuration file (e.g., conf.txt) that specifies the input files for the protein and ligand (in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box. You can also specify the exhaustiveness of the search, which determines the computational effort for the docking simulation.

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of this compound within the defined grid box.

-

Analysis of Results: AutoDock Vina will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These results can be visualized and further analyzed using software like UCSF Chimera or PyMOL to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The therapeutic effects of this compound can be attributed to its ability to modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate the potential points of intervention of this compound based on its identified protein targets.

Caption: The PI3K/AKT/mTOR signaling pathway and the potential influence of this compound on GLUT4 translocation.

Caption: Modulation of the Th1/Th2 signaling pathway by this compound.[1]

Experimental Workflow

The following diagram outlines the general workflow for an in silico molecular docking study.

Caption: General workflow of an in silico molecular docking study.

Conclusion

In silico docking studies provide a valuable and efficient approach to investigate the molecular interactions between this compound and its protein targets. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising natural compound. The visualization of its impact on key signaling pathways further elucidates its mechanism of action and opens new avenues for targeted drug design and development. Further in vitro and in vivo studies are warranted to validate these computational findings and translate them into novel therapeutic strategies.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of Guaijaverin

Disclaimer: The pharmacokinetic profile of Guaijaverin has not been extensively studied through in vivo or in vitro experimental models. The data presented in this guide are primarily derived from in silico computational predictions. Therefore, the information herein should be interpreted as theoretical and requires experimental validation.

Introduction

This compound, also known as quercetin 3-O-arabinoside, is a flavonoid glycoside found in various plants, most notably in the leaves of the guava tree (Psidium guajava L.). It has garnered scientific interest due to its potential therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[1] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is crucial for evaluating its potential as a therapeutic agent. This technical guide provides a summary of the currently available, albeit limited, information on the ADME properties of this compound, details on analytical methods for its quantification, and an overview of its known signaling pathway interactions.

Predicted Pharmacokinetic Profile of this compound

Comprehensive experimental data on the pharmacokinetics of this compound are not available in the current scientific literature. However, in silico models have been employed to predict its ADME properties. These computational tools utilize the physicochemical characteristics of a molecule to forecast its behavior in a biological system.

The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound based on computational models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C₂₀H₁₈O₁₁ | |

| Molecular Weight | 434.35 g/mol | |

| LogP (Octanol/Water Partition Coefficient) | 1.26 - 5.01 | [2] |

| Water Solubility | Moderate | [3] |

| Polar Surface Area (PSA) | 186.9 Ų | |

| Hydrogen Bond Donors | 7 | |

| Hydrogen Bond Acceptors | 11 |

Table 2: Predicted Pharmacokinetic Properties (ADME) of this compound

| ADME Parameter | Prediction | Reference |

| Absorption | ||

| Gastrointestinal (GI) Absorption | Low to Moderate | [3] |

| Caco-2 Permeability | Potentially Low | [4] |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeant | [3] |

| Plasma Protein Binding | High (predicted for flavonoids) | |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isoforms (prediction) | |

| Excretion | ||

| Route of Elimination | Not determined (likely renal and biliary for flavonoid metabolites) | |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Obeys the rule (good oral bioavailability predicted) | [2][5] |

| Bioavailability Score | Significant bioavailability suggested by in silico models | [3] |

Note: The predictions are based on various computational models and may not reflect the actual in vivo behavior of this compound.

Experimental Protocols for Quantification

While pharmacokinetic studies are lacking, several analytical methods have been developed for the quantification of this compound in plant extracts, which are foundational for future pharmacokinetic research.

-

Objective: To separate and quantify this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength between 254 nm and 370 nm.[6]

-

Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or acetone). The extract is then filtered before injection into the HPLC system.

-

Quantification: A calibration curve is generated using a this compound standard of known concentrations to quantify the amount in the sample.

-

Objective: For the simultaneous quantification of this compound and other flavonoids in plant extracts.

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[7][8]

-

Mobile Phase: A mixture of solvents is used for development. A common system includes toluene, ethyl acetate, and formic acid in varying ratios (e.g., 5:4:1 v/v/v).[9]

-

Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

-

Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

-

Detection and Densitometry: After development, the plate is dried, and the bands are visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is performed to quantify the separated compounds.[8]

-

Quantification: The peak area of the sample is compared to the peak area of a known concentration of the this compound standard.[7]

Signaling Pathway Modulation

Recent research has indicated that this compound can modulate immune responses by influencing specific signaling pathways.

This compound has been shown to play a role in balancing the T-helper 1 (Th1) and T-helper 2 (Th2) immune responses, which are critical in allergic reactions and other immune-related conditions. The mechanism involves the modulation of the STAT1/T-bet and STAT6/GATA3 signaling pathways.[10]

-

Th2 Pathway Inhibition: In allergic responses, the Th2 pathway is often dominant, leading to the production of cytokines like IL-4, IL-5, and IL-13. This compound has been observed to suppress the phosphorylation of STAT6 and the expression of GATA3, which are key transcription factors for Th2 differentiation and cytokine production.[10]

-

Th1 Pathway Promotion: Conversely, this compound promotes the Th1 response, which is characterized by the production of IFN-γ. It achieves this by increasing the phosphorylation of STAT1 and the expression of T-bet, the master regulator of Th1 cell differentiation.[10]

This dual action suggests that this compound may have therapeutic potential in allergic diseases by shifting the immune response from a Th2-dominant to a more balanced or Th1-dominant state.

Mandatory Visualizations

Caption: this compound's modulation of Th1/Th2 pathways.

Caption: Workflow for HPTLC quantification of this compound.

Conclusion and Future Directions

The current understanding of this compound's pharmacokinetic profile is in its nascent stages, relying heavily on computational predictions. While these in silico studies suggest that this compound possesses some drug-like properties, they also indicate potential challenges, such as low to moderate gastrointestinal absorption. The lack of experimental in vivo and in vitro ADME data represents a significant knowledge gap that needs to be addressed to fully evaluate the therapeutic potential of this flavonoid.

Future research should prioritize:

-

In vitro ADME assays: Conducting Caco-2 permeability assays to experimentally determine intestinal absorption and investigating its metabolic stability using liver microsomes.

-

In vivo pharmacokinetic studies: Performing studies in animal models to determine key pharmacokinetic parameters such as bioavailability, half-life, Cmax, and clearance.

-

Metabolite identification: Identifying the major metabolites of this compound to understand its biotransformation pathways.

The development of robust analytical methods for the quantification of this compound provides a solid foundation for these future investigations. Furthermore, the elucidation of its role in modulating immune signaling pathways offers a compelling rationale for pursuing a more comprehensive understanding of its pharmacokinetics to unlock its therapeutic potential.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. mdpi.com [mdpi.com]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound and Epigallocatechin Gallate Complex Modulate Th1 and Th2 Cytokine-Mediated Allergic Responses Through STAT1/T-bet and STAT6/GATA3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability and Metabolism of Guaijaverin: A Technical Overview for Researchers

Introduction: Guaijaverin, chemically known as quercetin-3-O-α-L-arabinopyranoside, is a flavonoid predominantly found in the leaves of the guava plant (Psidium guajava).[1][2][3] It has garnered significant scientific interest for its potential therapeutic applications, including its anti-diabetic and antimicrobial properties.[4] A thorough understanding of its bioavailability and metabolic fate is crucial for the development of this compound as a potential therapeutic agent. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacokinetic profile.

Bioavailability of this compound

Direct pharmacokinetic studies detailing the oral bioavailability of isolated this compound in humans or animal models are not extensively available in the public domain. However, insights into its absorption can be extrapolated from studies on similar quercetin glycosides.

Intestinal Absorption

The absorption of flavonoids like this compound is largely influenced by their chemical structure, particularly the attached sugar moiety. As a quercetin glycoside, this compound's absorption is likely to follow one of two primary pathways in the small intestine:

-

Deglycosylation prior to absorption: A common route for flavonoid glycosides involves the enzymatic removal of the sugar molecule at the brush border of the intestinal epithelium. Enzymes such as lactase phlorizin hydrolase (LPH) can hydrolyze the glycosidic bond, releasing the quercetin aglycone.[5] This aglycone, being more lipophilic, can then be absorbed by passive diffusion across the enterocytes.

-

Direct transport of the glycoside: Some flavonoid glycosides can be absorbed intact via specific transporters. For instance, sodium-dependent glucose transporter 1 (SGLT1) has been implicated in the uptake of certain quercetin glucosides.[5] It is plausible that this compound may also utilize such transporters, although specific studies are needed for confirmation.

Once inside the enterocytes, quercetin can be subject to phase II metabolism before entering the systemic circulation.

Factors Influencing Bioavailability

The overall bioavailability of this compound is expected to be relatively low, a common characteristic of many polyphenolic compounds.[5] Factors that can influence its bioavailability include:

-

Solubility: The water solubility of this compound, influenced by its arabinose moiety, will affect its dissolution in the gastrointestinal fluids.

-

Metabolism: Extensive first-pass metabolism in the intestines and liver significantly reduces the amount of unchanged this compound reaching the systemic circulation.

-

Efflux Transporters: Efflux proteins, such as P-glycoprotein, located on the apical membrane of enterocytes, can actively pump absorbed compounds back into the intestinal lumen, thereby limiting their net absorption.[6]

Metabolism of this compound

Following absorption, this compound is expected to undergo extensive metabolism, primarily through phase II conjugation reactions. The liver is the main site of metabolism, although significant metabolic activity also occurs in the intestinal mucosa.

Phase I Metabolism

Phase I metabolism of flavonoids, which involves oxidation, reduction, and hydrolysis reactions, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10] While specific studies on this compound are lacking, its aglycone, quercetin, is known to be a substrate for various CYP isoforms. The extent to which this compound undergoes phase I metabolism before or after deglycosylation remains to be elucidated.

Phase II Metabolism

Phase II metabolism is the major metabolic pathway for flavonoids, resulting in the formation of more water-soluble conjugates that can be readily excreted.[11] The primary phase II reactions for this compound's aglycone, quercetin, are glucuronidation and sulfation.[11][12]

-

Glucuronidation: This process involves the conjugation of glucuronic acid to the hydroxyl groups of the flavonoid, catalyzed by UDP-glucuronosyltransferases (UGTs).[13][14] Glucuronidation is a high-capacity, low-affinity pathway.

-

Sulfation: Sulfation involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs).[11][12] This is generally a low-capacity, high-affinity pathway.

The resulting glucuronide and sulfate conjugates of quercetin are the primary forms found in plasma and urine following the consumption of quercetin-containing foods or supplements. It is highly probable that this compound, after deglycosylation, follows a similar metabolic fate.

Experimental Protocols for Studying Bioavailability and Metabolism

A variety of in vitro and in vivo models are employed to investigate the pharmacokinetic properties of compounds like this compound.

In Vitro Models

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal absorption of drugs.[15][16] When cultured on semi-permeable membranes, these cells differentiate to form a monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium.[16][17]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Study: this compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the apical-to-basolateral permeability (Papp A-B). To assess active efflux, the compound is added to the basolateral side, and samples are collected from the apical side to determine the basolateral-to-apical permeability (Papp B-A).

-

Analysis: The concentration of this compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs.[1][18][19][20][21] They are a standard tool for in vitro drug metabolism studies.

Methodology:

-

Incubation: this compound is incubated with liver microsomes (human, rat, or other species) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at 37°C.

-

Reaction Termination: The reaction is stopped at different time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Metabolite Identification: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vivo Models

Animal models, most commonly rodents, are used to determine the in vivo pharmacokinetic parameters of a compound.

Methodology:

-

Administration: this compound is administered to the animals, typically via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound and its metabolites is determined using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which provides a measure of total drug exposure.[22][23]

Visualizations

Logical Flow of this compound Absorption and Metabolism

Caption: Proposed pathway of this compound absorption and metabolism.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying this compound metabolism in vitro.

Quantitative Data Summary

Currently, there is a lack of specific quantitative pharmacokinetic data for pure this compound in the literature. The following table is a template that can be populated as data becomes available from future studies.

| Parameter | Value | Species/Model | Route of Administration | Reference |

| Cmax (Maximum Concentration) | - | - | - | - |

| Tmax (Time to Cmax) | - | - | - | - |

| AUC (Area Under the Curve) | - | - | - | - |

| Oral Bioavailability (%) | - | - | - | - |

| Papp (A-B) in Caco-2 (cm/s) | - | - | N/A | - |

| Papp (B-A) in Caco-2 (cm/s) | - | - | N/A | - |

| Efflux Ratio in Caco-2 | - | - | N/A | - |

| In Vitro Half-life (microsomes) | - | - | N/A | - |

Conclusion and Future Directions

While this compound shows promise as a bioactive compound, a significant knowledge gap exists regarding its precise bioavailability and metabolic profile. Based on the behavior of structurally related flavonoids, it is anticipated that this compound has low oral bioavailability due to limited absorption and extensive first-pass metabolism, primarily through deglycosylation followed by glucuronidation and sulfation of the resulting quercetin aglycone.

Future research should focus on conducting rigorous pharmacokinetic studies using purified this compound in both preclinical animal models and human subjects. Such studies are essential to determine its absorption, distribution, metabolism, and excretion profile, which will be critical for establishing its therapeutic potential and for the rational design of future clinical trials. Furthermore, detailed in vitro metabolism studies using human liver microsomes and recombinant enzymes will help to identify the specific enzymes involved in its biotransformation and to assess the potential for drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psidium guajava: A Review on Its Pharmacological and Phytochemical Constituents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 6. academicjournals.org [academicjournals.org]

- 7. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]